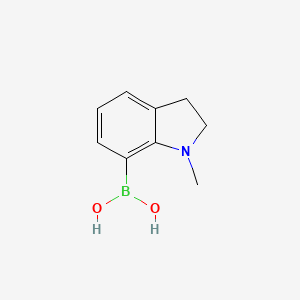
(1-Methylindolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylindolin-7-yl)boronic acid: is a boronic acid derivative that features an indole ring system substituted with a boronic acid group at the 7-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindolin-7-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1-methylindole using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
化学反应分析
Types of Reactions: (1-Methylindolin-7-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted indole derivatives.
科学研究应用
Chemistry: (1-Methylindolin-7-yl)boronic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Medicine: Research into boronic acid derivatives has shown promise in the development of therapeutic agents, including anticancer and antibacterial drugs .
Industry: In the industrial sector, boronic acids are used in the development of materials for sensors and electronic devices due to their unique chemical properties .
作用机制
The mechanism of action of (1-Methylindolin-7-yl)boronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. For example, as a protease inhibitor, the boronic acid group can interact with the active site serine residue of the enzyme, forming a tetrahedral boronate complex that inhibits enzyme activity . This interaction is crucial for its potential therapeutic applications.
相似化合物的比较
- Phenylboronic acid
- Indole-3-boronic acid
- 1-Methylindole-3-boronic acid
Comparison: (1-Methylindolin-7-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has a more complex structure that can offer additional interactions in biological systems. Indole-3-boronic acid and 1-methylindole-3-boronic acid are similar but differ in the position of the boronic acid group, which can affect their chemical behavior and applications .
属性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC 名称 |
(1-methyl-2,3-dihydroindol-7-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3 |
InChI 键 |
WSPZDIABFRISQV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)CCN2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
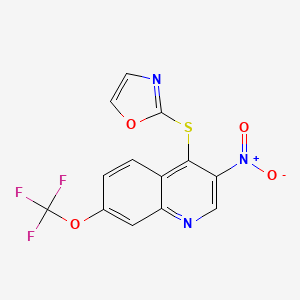
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)

![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
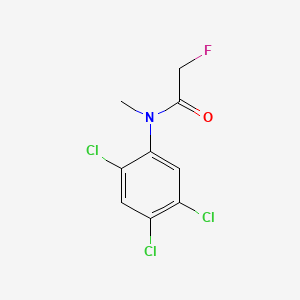
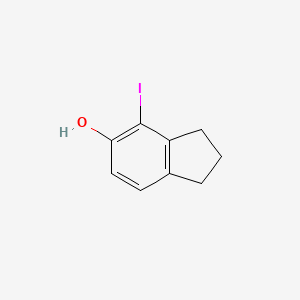
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
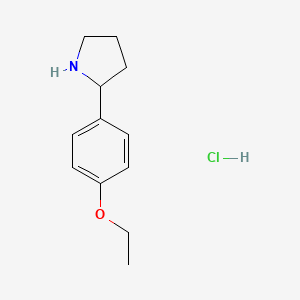
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
